5-ethyl-1,2-thiazole-4-carbaldehyde
CAS No.: 1550822-21-3
Cat. No.: VC11606149
Molecular Formula: C6H7NOS
Molecular Weight: 141.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1550822-21-3 |
|---|---|
| Molecular Formula | C6H7NOS |
| Molecular Weight | 141.2 |
Introduction
Structural and Chemical Identity
Molecular Architecture
5-Ethyl-1,2-thiazole-4-carbaldehyde (IUPAC name: 5-ethyl-1,2-thiazole-4-carbaldehyde) consists of a five-membered thiazole ring containing sulfur at position 1 and nitrogen at position 2. The substituents include:
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Ethyl group (–CH₂CH₃): Positioned at carbon 5.
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Formyl group (–CHO): Positioned at carbon 4.
The molecular formula is C₆H₇NOS, with a molecular weight of 141.19 g/mol. Its aromaticity arises from the delocalized π-electrons within the thiazole ring, enabling electrophilic substitution reactions at specific positions .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 5-ethyl-1,2-thiazole-4-carbaldehyde is documented, analogous methods for thiazole-4-carbaldehydes provide a framework:
Reduction-Oxidation Approach
A patent detailing the synthesis of 4-methyl-5-formyl-thiazole offers a viable strategy:
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Reduction of Carboxylic Acid Esters:
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Oxidation to Carbaldehyde:
Direct Catalytic Hydrogenation
Epoxidation of carboxylic acid derivatives using modified zirconia catalysts could theoretically yield aldehydes, though this remains untested for 5-ethyl-1,2-thiazole-4-carbaldehyde.
Physicochemical and Spectroscopic Properties
Stability and Reactivity
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Thermal Stability: The ethyl and formyl groups likely confer moderate thermal stability, with decomposition above 250°C .
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Hydrophobicity: LogP values (estimated at ~1.8) suggest moderate lipid solubility, favoring membrane permeability in biological systems .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C–H) .
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NMR:
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¹H NMR: δ 9.8–10.1 ppm (CHO), δ 1.2–1.4 ppm (ethyl –CH₃), δ 2.5–2.7 ppm (ethyl –CH₂–).
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¹³C NMR: δ 190–195 ppm (CHO), δ 140–145 ppm (C-2 thiazole), δ 15–20 ppm (ethyl –CH₃).
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Biological Activities and Applications
Antimicrobial Properties
Thiazole-carbaldehydes with alkyl substituents demonstrate broad-spectrum antimicrobial effects. The ethyl group could enhance lipid solubility, improving bacterial membrane penetration .
Table 2: Hypothesized Biological Activities
| Activity | Mechanism | Structural Basis |
|---|---|---|
| Anticancer | Apoptosis induction, kinase inhibition | –CHO, ethyl hydrophobicity |
| Antimicrobial | Membrane disruption, enzyme inhibition | Thiazole aromaticity |
| Anti-inflammatory | COX-2 inhibition | Analogous to NSAIDs |
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